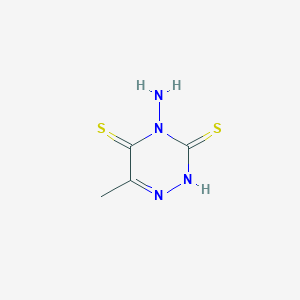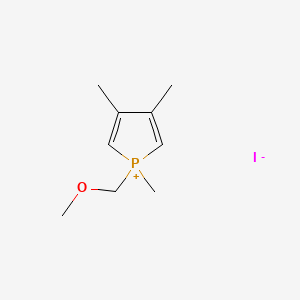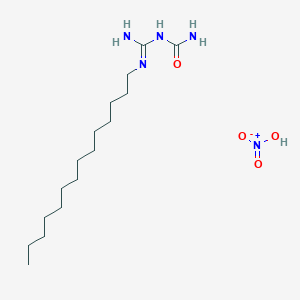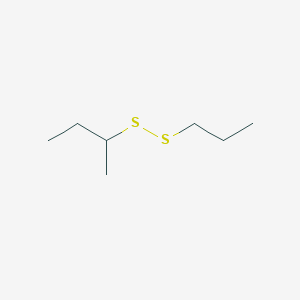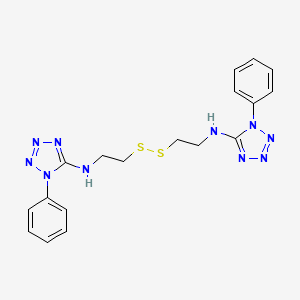
Tetrazole, 5,5'-dithiobis(ethyleneimino)bis(1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) is an organic disulfide compound. It is characterized by the presence of two 1-phenyl-1H-tetrazole units linked by an S-S disulfide bridge
Preparation Methods
The synthesis of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate disulfide reagent . The reaction conditions typically include the use of solvents such as acetonitrile and moderate temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) involves its interaction with molecular targets such as enzymes and metal ions. The disulfide bridge can undergo cleavage, leading to the formation of reactive thiol groups that can interact with enzyme active sites or metal ions . This interaction can inhibit enzyme activity or form stable complexes, affecting various biochemical pathways.
Comparison with Similar Compounds
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) can be compared with other similar compounds such as:
5,5’-Dithiobis(1-phenyl-1H-tetrazole): Similar structure but lacks the ethyleneimino linkage.
1-Phenyl-1H-tetrazole-5-thiol: Contains a single tetrazole ring with a thiol group.
5-(5-Nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole: A derivative used in specific synthetic applications.
The uniqueness of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) lies in its disulfide bridge and ethyleneimino linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
60311-22-0 |
|---|---|
Molecular Formula |
C18H20N10S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-phenyl-N-[2-[2-[(1-phenyltetrazol-5-yl)amino]ethyldisulfanyl]ethyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H20N10S2/c1-3-7-15(8-4-1)27-17(21-23-25-27)19-11-13-29-30-14-12-20-18-22-24-26-28(18)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21,25)(H,20,22,26) |
InChI Key |
AMZMMRDCUWGNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCSSCCNC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
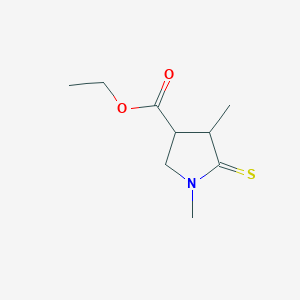
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

